1-(2-Chloro-6-fluorophenyl)guanidine
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Overview
Description
1-(2-Chloro-6-fluorophenyl)guanidine is an organic compound characterized by the presence of a guanidine group attached to a 2-chloro-6-fluorophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-6-fluorophenyl)guanidine typically involves the reaction of 2-chloro-6-fluoroaniline with cyanamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield the desired guanidine derivative .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloro-6-fluorophenyl)guanidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding oxides or reduction to yield amines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation and Reduction: Reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Major Products Formed:
Substitution Reactions: Products include substituted guanidines with different functional groups replacing the chlorine atom.
Oxidation and Reduction: Products include oxides and amines, respectively.
Scientific Research Applications
1-(2-Chloro-6-fluorophenyl)guanidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Chloro-6-fluorophenyl)guanidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it can interact with receptors, altering their signaling pathways and physiological responses .
Comparison with Similar Compounds
- 1-(2-Chloro-4-fluorophenyl)guanidine
- 2-(2-Chloro-6-fluorophenyl)acetamide
Comparison: 1-(2-Chloro-6-fluorophenyl)guanidine is unique due to its specific substitution pattern on the phenyl ring, which influences its reactivity and interaction with biological targets . Compared to similar compounds, it may exhibit different pharmacological profiles and chemical reactivity, making it a valuable compound for diverse applications .
Properties
Molecular Formula |
C7H7ClFN3 |
---|---|
Molecular Weight |
187.60 g/mol |
IUPAC Name |
2-(2-chloro-6-fluorophenyl)guanidine |
InChI |
InChI=1S/C7H7ClFN3/c8-4-2-1-3-5(9)6(4)12-7(10)11/h1-3H,(H4,10,11,12) |
InChI Key |
NUSHYVKAWHLGOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)N=C(N)N)F |
Origin of Product |
United States |
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